molecular formula C21H14Cl2O B11954637 3,4-Dichloro-4'-phenylchalcone CAS No. 156426-63-0

3,4-Dichloro-4'-phenylchalcone

Cat. No.: B11954637
CAS No.: 156426-63-0
M. Wt: 353.2 g/mol
InChI Key: SWZFTHZPZKLYGN-NTUHNPAUSA-N
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Description

3,4-Dichloro-4’-phenylchalcone is a chemical compound with the molecular formula C21H14Cl2O. It belongs to the chalcone family, which is characterized by the presence of an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichloro-4’-phenylchalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 3,4-Dichloro-4’-phenylchalcone are not widely documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-4’-phenylchalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-4’-phenylchalcone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes and disrupt cellular processes by interacting with proteins and nucleic acids.

    Pathways Involved: It affects pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison: 3,4-Dichloro-4’-phenylchalcone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of chloro groups can enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions .

Properties

CAS No.

156426-63-0

Molecular Formula

C21H14Cl2O

Molecular Weight

353.2 g/mol

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H14Cl2O/c22-19-12-6-15(14-20(19)23)7-13-21(24)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-14H/b13-7+

InChI Key

SWZFTHZPZKLYGN-NTUHNPAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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